cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one

Description

Molecular Architecture and Stereochemical Configuration

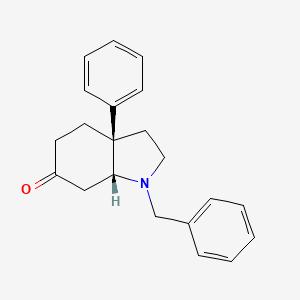

The molecular structure of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one represents a complex bicyclic system characterized by the fusion of a saturated six-membered ring with a pyrrolidine moiety. The compound possesses the molecular formula C21H23NO with a molecular weight of 305.4 grams per mole, establishing it as a moderate-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry systematic name (3aR,7aR)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one reflects the stereochemical designations at the critical chiral centers.

The stereochemical configuration is fundamentally defined by the relative positioning of substituents around the bicyclic core structure. The compound contains two primary chiral centers at positions 3a and 7a, both designated with R configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement results in a cis relationship between key structural elements, distinguishing it from potential trans isomers that could theoretically exist. The benzyl substituent attached to the nitrogen atom occupies a specific spatial orientation that influences the overall molecular conformation and potentially affects biological activity.

The hexahydroindole framework consists of a fully saturated six-membered ring fused to a five-membered pyrrolidine ring, creating a rigid bicyclic system that constrains conformational flexibility. The ketone functionality at position 6 introduces a planar sp2-hybridized carbon center that affects the local geometry and electronic distribution within the molecule. The phenyl substituent at position 3a extends from the bicyclic core, creating additional steric interactions that influence the preferred conformational states.

Computational analysis using density functional theory methods has provided insights into the three-dimensional structure and electronic properties of this compound. The optimized geometry calculations reveal specific bond lengths, angles, and torsional parameters that define the molecular architecture. The carbon-carbon bond lengths within the saturated ring system typically range from 1.52 to 1.55 angstroms, while the carbon-nitrogen bonds exhibit lengths characteristic of tertiary amine environments.

Properties

IUPAC Name |

(3aR,7aR)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDMAWIPRVMITA-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCN([C@@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one generally involves:

- Formation of nitrogen-containing intermediates such as nitrones or imines.

- Subsequent cycloaddition or cyclization reactions to construct the hexahydroindol-6-one ring system.

- Control of stereochemistry to achieve the cis configuration at the 1 and 3a positions.

Preparation via Nitrones and Cycloaddition

A widely reported method involves the synthesis of nitrones from α,β-unsaturated carbonyl compounds and N-benzylhydroxylamine, followed by cycloaddition with dipolarophiles to form isoxazolidine intermediates, which can be further transformed into the target hexahydroindolones.

- Dissolving α,β-unsaturated carbonyl (1.0 mmol) and N-benzylhydroxylamine (1.1 mmol) in acetonitrile.

- Stirring at room temperature for 2 hours until full conversion (monitored by TLC).

- Extraction with diethyl ether, washing with sodium bicarbonate and brine, drying, and concentration.

- Purification by automated silica gel flash chromatography to isolate nitrones with high yield (~82%) and purity.

Conjugate Addition and Cyclization Strategies

Another approach involves asymmetric conjugate addition of lithium amides to α,β-unsaturated esters, followed by single-electron transfer (SET) oxidation and radical α-oxygenation to introduce oxygen functionality and promote cyclization.

Cyclization via Acid-Mediated Methods

Cyclization of appropriately substituted amides under acidic conditions is another route to the hexahydroindol-6-one scaffold.

- Dissolving amide precursors in concentrated sulfuric acid under ice cooling.

- Stirring at room temperature for 6 hours to promote cyclization.

- Quenching into ice water, basification with concentrated ammonia, and extraction.

- Purification by silica gel chromatography yields the tetrahydropyridoindole derivatives in 20-30% yields.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Nitrone formation + Cycloaddition | α,β-unsaturated carbonyl + N-benzylhydroxylamine; acetonitrile; 80°C | ~82 | High | Thermal activation preferred over Lewis acids |

| Asymmetric conjugate addition + SET oxidation | Lithium amide + α,β-unsaturated ester; ferrocenium hexafluorophosphate + TEMPO | 44-72 | Up to 10:1 dr | Catalytic conditions improve yield and selectivity |

| Acid-mediated cyclization | Amide precursor; concentrated H2SO4; RT, 6 h | 20-30 | Moderate | Classical method, moderate yield |

Research Findings and Considerations

- The nitrone cycloaddition approach offers a robust and high-yielding route with good control over stereochemistry, making it suitable for library synthesis of related compounds.

- SET-mediated radical oxygenation combined with asymmetric conjugate addition provides a modern, stereoselective access to oxygenated intermediates that can be transformed into the target compound, although yields vary with substrates.

- Acid-mediated cyclization is a traditional approach but may require optimization to improve yields and selectivity.

- Preparation of stock solutions and formulations is critical for reproducibility in biological assays and further chemical modifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, phenyl halides, and various nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, it may affect the expression of genes related to inflammation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include indole derivatives with variations in substituents and ring saturation. A notable example is 2-(6-Methyl-1H-indol-3-yl)acetic acid (), which shares the indole core but lacks the benzyl and phenyl groups, instead featuring a methyl-substituted indole ring and an acetic acid side chain . Key differences include:

| Property | cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one | 2-(6-Methyl-1H-indol-3-yl)acetic acid |

|---|---|---|

| Molecular Formula | C25H25NO | C11H11NO2 |

| Molecular Weight | ~355.48 g/mol | 189.21 g/mol |

| Key Substituents | Benzyl, phenyl, hexahydroindole | Methyl, acetic acid |

| Bioactivity Potential | Enhanced lipophilicity (suitable for CNS targets) | Polar, likely involved in signaling pathways |

This structural distinction suggests divergent pharmacological applications, such as neuroactive vs. anti-inflammatory roles.

Biological Activity

cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is a complex organic compound belonging to the indole derivative class, characterized by its unique structure featuring a benzyl group, a phenyl group, and a hexahydroindole core. The compound's cis configuration influences its biological activity and reactivity. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one exhibits potential antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth. Specific studies have reported:

- Inhibition of Gram-positive and Gram-negative bacteria : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal effects : It has shown effectiveness against common fungal pathogens, indicating a broad spectrum of antimicrobial activity.

Anticancer Properties

The anticancer potential of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one has been a focal point in several studies. Key findings include:

- Cell Proliferation Inhibition : The compound has been observed to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Mechanisms of Action : It may induce apoptosis through modulation of signaling pathways such as MAPK/ERK, which are critical in cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one have also garnered attention:

- Inhibition of Nitric Oxide Production : Studies reveal that the compound can significantly reduce nitric oxide levels in LPS-induced RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

- Cytokine Modulation : It may also affect the expression of pro-inflammatory cytokines, further supporting its role in reducing inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study, cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one was evaluated for its anticancer effects on MCF-7 breast cancer cells. The results indicated:

- A concentration-dependent decrease in cell viability.

- Induction of apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It possibly interacts with receptors that mediate inflammatory responses and cancer cell survival.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural elucidation of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one?

- Methodology : Use X-ray crystallography for high-resolution structural determination. Refine diffraction data with SHELXL to resolve stereochemistry and confirm the cis configuration . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and validate bond angles/geometry . Complementary techniques like NMR (1H/13C, COSY, HSQC) can resolve dynamic behavior in solution, especially for hexahydroindole ring conformers.

Q. How can researchers synthesize cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one?

- Methodology : Utilize transition metal-free cascade reactions (e.g., potassium tert-butoxide-catalyzed cyclization) to assemble the hexahydroindole core . Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways and stereoselectivity. Post-synthetic modifications (e.g., benzylation) can introduce substituents while preserving the cis configuration .

Q. What computational tools are available to predict physicochemical properties of this compound?

- Methodology : Employ PubChem-derived data (IUPAC name, InChIKey) for property prediction via platforms like ChemAxon or Schrödinger Suite . Calculate logP, pKa, and solubility using QSPR models. Validate predictions with experimental HPLC retention factors (Rf) under varied mobile-phase conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and stereochemical purity?

- Methodology : Apply Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent). For stereocontrol, use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during cyclization steps . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodology : Conduct dose-response assays (e.g., IC50 determination) across multiple cell lines to assess variability in inhibitory potency . Pair with molecular docking (AutoDock Vina, Schrödinger Glide) to identify binding modes to targets like viral proteases. Cross-validate with SPR or ITC for binding affinity .

Q. How does the cis configuration influence pharmacological activity compared to trans isomers?

- Methodology : Synthesize both isomers and compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) and target engagement (e.g., protease inhibition kinetics) . Use NOESY NMR to correlate spatial proximity of substituents with bioactivity .

Q. What analytical workflows validate batch-to-batch consistency in compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.